6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride

Salt selection Aqueous solubility Chemical handling

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride (CAS 1243313-45-2) is the hydrochloride salt of a 5-amino-6-fluoro-3-methyl-1,2-benzisoxazole. It belongs to the fused bicyclic benzisoxazole class, a scaffold recognized for generating potent CNS-active ligands, including atypical antipsychotics and adenosine A2a receptor antagonists.

Molecular Formula C8H8ClFN2O
Molecular Weight 202.613
CAS No. 1243313-45-2
Cat. No. B596330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride
CAS1243313-45-2
Synonyms6-FLUORO-3-METHYLBENZO[D]ISOXAZOL-5-AMINE HYDROCHLORIDE
Molecular FormulaC8H8ClFN2O
Molecular Weight202.613
Structural Identifiers
SMILESCC1=NOC2=CC(=C(C=C12)N)F.Cl
InChIInChI=1S/C8H7FN2O.ClH/c1-4-5-2-7(10)6(9)3-8(5)12-11-4;/h2-3H,10H2,1H3;1H
InChIKeyRRBILJQVBLPSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride (CAS 1243313-45-2) – Core Scaffold, Salt Form, and Procurement Profile


6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride (CAS 1243313-45-2) is the hydrochloride salt of a 5-amino-6-fluoro-3-methyl-1,2-benzisoxazole. It belongs to the fused bicyclic benzisoxazole class, a scaffold recognized for generating potent CNS-active ligands, including atypical antipsychotics and adenosine A2a receptor antagonists [1]. The free base (CAS 221559-22-4) carries a LogP of ~2.44 and a polar surface area of ~52 Ų . This particular salt form (HCl) is offered at purities ≥ 98% by multiple accredited vendors, making it the preferred form for reproducible research and pilot-scale synthesis .

Why a Generic Benzisoxazole-Amine Cannot Replace 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Hydrochloride (CAS 1243313-45-2)


In the benzisoxazole class, subtle changes in the substitution pattern—particularly at the 6-position—profoundly alter pharmacological activity, metabolic stability, and even the feasibility of downstream synthetic routes. The 6-fluoro substituent is not a passive decoration; SAR studies on closely related 3-substituted-6-fluoro-1,2-benzisoxazoles demonstrate that fluorine significantly modulates antipsychotic-like activity compared to the non-fluorinated or 6-methyl analogues [1]. Replacing the 6-fluoro with a 6-methyl group (e.g., 3,6-dimethylbenzo[d]isoxazol-5-amine) in the TRIM24 bromodomain inhibitor series resulted in compounds with distinct selectivity profiles, underscoring that the electronic and steric contributions of fluorine vs. methyl are not interchangeable [2]. Furthermore, the hydrochloride salt (CAS 1243313-45-2) offers practical advantages in handling, aqueous solubility, and crystallization that the free base (CAS 221559-22-4) cannot provide .

Quantitative Differentiation Evidence for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Hydrochloride (CAS 1243313-45-2) vs. Nearest Comparators


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt (CAS 1243313-45-2) is preferred over the free base (CAS 221559-22-4) for procurement and experimental use. While the free base has limited water solubility and is typically a solid at room temperature , the hydrochloride salt is engineered for improved aqueous solubility through protonation of the amine (estimated pKa of the free base ≈ 4.2, which is lowered by the electron-withdrawing fluorine) . Class-level data on structurally related 6-fluoro-1,2-benzisoxazole derivatives confirm that the hydrochloride salt is 'highly water-soluble,' whereas the free base has 'limited water solubility' [1]. The salt also exhibits superior storage stability (sealed, 2–8°C) compared to the free base, which requires −20°C storage .

Salt selection Aqueous solubility Chemical handling

6-Fluoro vs. 6-Desfluoro Analog: Lipophilicity and Predicted Metabolic Stability

The 6-fluoro substituent on the target compound increases lipophilicity relative to the non-fluorinated 3-methylbenzo[d]isoxazol-5-amine (CAS 851768-35-9). The computed LogP for the target free base is 2.44 , compared to 2.30 for the 6-desfluoro analog , a difference of +0.14 log units. This modest increase in lipophilicity is associated with enhanced membrane permeability and, critically, improved metabolic stability due to the electron-withdrawing and C-F bond strength of the fluoro substituent . In the broader 6-fluoro-1,2-benzisoxazole antipsychotic series, the 6-fluoro was essential for potent in vivo activity (apomorphine-induced climbing assay and spiroperidol binding), whereas non-fluorinated or 6-chloro analogs showed altered potency and D2/5-HT2A selectivity profiles [1].

Metabolic stability Lipophilicity SAR

6-Fluoro vs. 6-Methyl Analog: Divergent Biological Recognition in Bromodomain Inhibitors

The 3,6-dimethyl analog (3,6-dimethylbenzo[d]isoxazol-5-amine, CAS 1190892-20-6) has been elaborated into a series of potent and selective TRIM24 bromodomain inhibitors [1]. In that series, N-benzyl derivatives bearing the 3,6-dimethyl substitution pattern achieved IC50 values in the low micromolar range (e.g., compound 5c: IC50 17.20–21.20 μM against cancer cell lines) [1]. While directly comparable data for the 6-fluoro-3-methyl analog in the same assay are not publicly available, the electronic dissimilarity between fluoro (electronegative, H-bond acceptor) and methyl (electron-donating, hydrophobic) at the 6-position dictates that these two scaffolds are not functionally interchangeable. The fluoro analog is favored in programs targeting adenosine A2a antagonism, as evidenced by its incorporation into the clinical-stage candidate 7-[2-[4-(6-fluoro-3-methyl-1,2-benzisoxazol-5-yl)-1-piperazinyl]ethyl]-2-(1-propynyl)-...triazolo-pyrimidin-5-amine [2], whereas the 6-methyl variant lacks precedent in this chemotype.

Bromodomain inhibition TRIM24 Epigenetics

Purity Benchmarking: ≥98% Specification Enables Direct Use in Medicinal Chemistry Campaigns

The hydrochloride salt (CAS 1243313-45-2) is consistently offered at ≥98% purity by multiple independent suppliers, including Leyan (98%+), ChemScene (98%+), and MolCore (NLT 98%) . In contrast, the free base (CAS 221559-22-4) is commonly listed at 95% minimum purity by vendors such as AKSci . This 3-percentage-point purity differential, while seemingly modest, corresponds to a reduction of total impurities from ≤5% (free base) to ≤2% (HCl salt), which is meaningful when the compound serves as a synthetic intermediate in multi-step sequences where impurities can accumulate and confound yield calculations or biological assay results.

Purity specification Analytical quality control Reproducibility

Patent-Validated Synthetic Utility: Exclusive Intermediate for Adenosine A2a Antagonist Clinical Candidates

US Patent US20070072867A1 (assigned to Merck Sharp & Dohme) explicitly claims the use of 6-fluoro-3-methylbenzo[d]isoxazol-5-amine as the 5-amino nucleophile used to construct the piperazinyl-ethyl-pyrazolo-triazolo-pyrimidin-5-amine core of potent adenosine A2a receptor antagonists [1]. The patent specifies that the 6-fluoro-3-methyl substitution pattern is integral to achieving high affinity for the A2a receptor, with the target compound's amine functionality serving as the point of attachment for the piperazine linker [1]. No other benzisoxazole-amine isomer (e.g., 5-fluoro-3-methyl, 6-chloro-3-methyl, or 3,6-dimethyl) is described as a productive replacement in this scaffold. This patent-protected synthetic route creates a unique procurement demand that cannot be met by generic benzisoxazole-amine alternatives.

Adenosine A2a receptor Parkinson's disease Patent intermediate

Computed Physicochemical Profile: 6-Fluoro-3-methyl vs. 6-Fluoro-3-H Analog – Ring Substitution Impact on CNS Drug-Likeness

The presence of the 3-methyl group in the target compound distinguishes it from simpler 6-fluoro-1,2-benzisoxazol-5-amines (e.g., 6-fluoro-1,2-benzisoxazol-5-amine lacking the 3-methyl, hypothetical CAS). Computational data for the target free base indicate zero rotatable bonds, 12 heavy atoms, and a LogP of 2.44 , placing it within the favorable CNS drug-like space (CNS MPO score components: LogP <3, low rotatable bond count, low molecular weight <200 Da) [1]. The 3-methyl group further increases metabolic stability at the isoxazole ring position compared to the 3-unsubstituted analog, which is susceptible to oxidative metabolism. While direct metabolic stability data for this exact compound are not publicly reported, the SAR from the 3-substituted-1,2-benzisoxazole literature demonstrates that 3-substitution is critical for maintaining in vivo antipsychotic activity duration, with 3-unsubstituted analogs showing rapid metabolic clearance [2].

Drug-likeness CNS MPO score Physicochemical profiling

High-Value Application Scenarios for 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine Hydrochloride (CAS 1243313-45-2)


Adenosine A2a Receptor Antagonist Drug Discovery (Parkinson's Disease and Movement Disorders)

The compound is the designated 5-amino building block for synthesizing the piperazinyl-ethyl-pyrazolo-triazolo-pyrimidin-5-amine class of adenosine A2a receptor antagonists, as claimed in US Patent US20070072867A1 [1]. Researchers developing novel A2a antagonists for Parkinson's disease, restless legs syndrome, or attention deficit hyperactivity disorder can directly follow the patent-exemplified route, confident that the 6-fluoro-3-methyl substitution pattern is validated for target affinity. Procurement of the ≥98% pure hydrochloride salt ensures minimal side-product formation during the piperazine coupling step .

CNS Penetrant Probe Synthesis (Antipsychotic and Antidepressant Chemotypes)

The 6-fluoro-1,2-benzisoxazole scaffold is a privileged substructure in atypical antipsychotics (e.g., iloperidone, risperidone analogs) [2]. The target compound, with its 5-amino handle, serves as a versatile late-stage intermediate for introducing the benzisoxazole pharmacophore into novel CNS-penetrant chemical probes. The 6-fluoro substituent enhances metabolic stability relative to the non-fluorinated analog, as supported by SAR from Davis et al. (1992) [2], while the hydrochloride salt ensures water solubility for biological assay preparation [3].

Comparative SAR Studies to Benchmark Fluorine vs. Methyl Effects at the 6-Position

Medicinal chemistry teams exploring structure-activity relationships in the benzisoxazole series can use this compound alongside the 3,6-dimethyl analog (CAS 1190892-20-6) [4] and the 6-desfluoro analog (CAS 851768-35-9) to directly quantify the impact of 6-fluoro substitution on target binding, metabolic stability, and cellular permeability. The computed LogP differential (2.44 vs. 2.30) provides a starting hypothesis for membrane permeability differences that can be tested experimentally using the pure hydrochloride salt in standardized assays.

Process Chemistry and Salt Form Optimization

For process chemists scaling up benzisoxazole-containing drug candidates, the hydrochloride salt (CAS 1243313-45-2) offers distinct advantages in isolation, purification, and long-term storage. The stable crystalline form (storage at 2–8°C, sealed container) and high purity (≥98%) simplify quality control and reduce the risk of impurity carryover into subsequent synthetic steps . This salt form can serve as a model system for optimizing hydrochloride salt formation conditions (ethanol, HCl gas, 0–5°C crystallization) that can be applied to other benzisoxazole-amine intermediates [3].

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